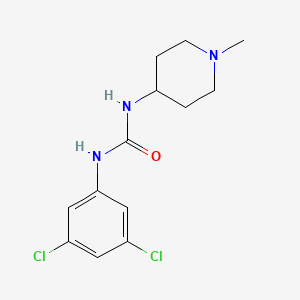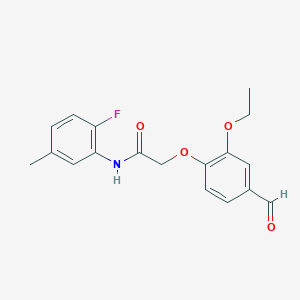
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea, also known as DCMU, is a herbicide that is widely used in scientific research to study the photosynthetic process of plants. DCMU is a potent inhibitor of photosystem II (PSII), which is responsible for the light-dependent reactions of photosynthesis.
Mecanismo De Acción
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea inhibits the electron transport chain in PSII by binding to the D1 protein, which is a subunit of PSII. This binding prevents the transfer of electrons from PSII to the electron acceptor, plastoquinone. This inhibition leads to the accumulation of electrons in PSII, which leads to the production of ROS and the inhibition of photosynthesis.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on plants. It inhibits the production of ATP and NADPH, which are essential for the light-independent reactions of photosynthesis. It also leads to the accumulation of ROS, which can cause oxidative stress and damage to cellular components. This compound also affects the expression of genes involved in photosynthesis and stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is a potent and specific inhibitor of PSII, which makes it a valuable tool for studying the photosynthetic process of plants. It is also relatively stable and easy to handle. However, this compound has some limitations for lab experiments. It can be toxic to some plant species and can affect other cellular processes besides photosynthesis. It is also not effective in inhibiting PSII in some algae and cyanobacteria.
Direcciones Futuras
There are several future directions for research on N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea. One area of research is to study the effects of this compound on the regulation of gene expression in plants. Another area is to study the effects of this compound on the antioxidant defense system of plants and its role in stress response. Additionally, there is a need to develop new inhibitors of PSII that can overcome the limitations of this compound and can be used in a wider range of plant species.
Métodos De Síntesis
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea can be synthesized by reacting 3,5-dichlorophenylisocyanate with 1-methyl-4-piperidone in the presence of a base such as potassium carbonate. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is widely used in scientific research to study the photosynthetic process of plants. It is used to inhibit the electron transport chain in PSII, which leads to the accumulation of electrons and the production of reactive oxygen species (ROS). This ROS production is used to study the antioxidant defense system of plants. This compound is also used to study the regulation of gene expression in plants under different environmental conditions.
Propiedades
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O/c1-18-4-2-11(3-5-18)16-13(19)17-12-7-9(14)6-10(15)8-12/h6-8,11H,2-5H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFMMAPLZRJXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5322077.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5322082.png)
![3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-methylpropanamide](/img/structure/B5322091.png)
![N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5322097.png)
![3-allyl-5-{2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5322113.png)
![4-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]phenol](/img/structure/B5322123.png)
![4-ethyl-5-methyl-2-[3-(4-pyridinyl)-1-azetidinyl]pyrimidine](/img/structure/B5322130.png)


![5-[(benzylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5322154.png)
![N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5322161.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]acetamide](/img/structure/B5322183.png)
![N~1~,N~1~-dimethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5322190.png)
